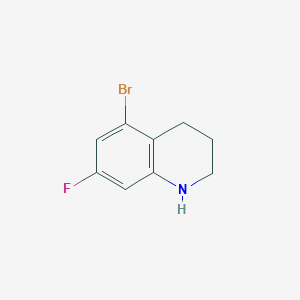

5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 1781658-59-0 . It has a molecular weight of 230.08 . It is usually in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrFN/c10-8-4-6 (11)5-9-7 (8)2-1-3-12-9/h4-5,12H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 230.08 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Properties

Telescoping Process in Synthesis : A study highlighted the synthesis improvement of a compound similar to 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline by introducing a telescoping process. This method reduced isolation processes and increased yield, contributing significantly to the drug discovery process by ensuring the quick supply of key intermediates to medicinal laboratories (Nishimura & Saitoh, 2016).

Metalation and Functionalization : Another study demonstrated the application of metalation/functionalization sequences to bromo-fluoroquinolines, outlining a strategy to introduce functional groups to the quinoline nucleus, which is crucial for synthesizing pharmacologically active molecules (Ondi, Volle, & Schlosser, 2005).

Biological Activities and Applications

Anticancer Activity : Research into diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives, incorporating a quinoline structure similar to this compound, revealed moderate to high levels of antitumor activities against various cancer cell lines. These findings suggest potential applications in designing new anticancer agents (Fang et al., 2016).

Antibacterial and Antifungal Activities : Derivatives synthesized from related compounds demonstrated significant broad antibacterial activity against both gram-positive and gram-negative bacteria, along with notable antifungal activity. This suggests their potential utility in developing new antimicrobial agents (Abdel‐Wadood et al., 2014).

Novel Synthesis Approaches for Biological Studies : Studies on synthesizing novel quinoline derivatives, including fluorinated analogs, have shown the importance of these compounds in medicinal chemistry, especially in developing new drugs with improved pharmacological profiles (Golubev et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that 1,2,3,4-tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities .

Mode of Action

Tetrahydroquinolines are known to interact with their targets through various mechanisms, often involving the formation of an iminium intermediate .

Biochemical Pathways

Tetrahydroquinolines are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the biological activities associated with tetrahydroquinolines, it’s plausible that this compound could have significant effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline. For instance, it’s recommended to store the compound in a cool, dry place in a tightly closed container, and it’s incompatible with oxidizing agents .

properties

IUPAC Name |

5-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h4-5,12H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFSSSBZYMPFPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2Br)F)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide](/img/structure/B2958680.png)

![3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2958689.png)

![Benzo[b]thiophen-2-yl(4-(benzylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2958691.png)

![N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2958693.png)

![ethyl [2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2958695.png)